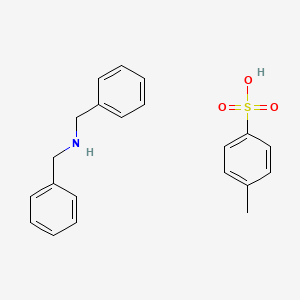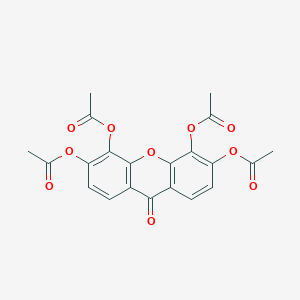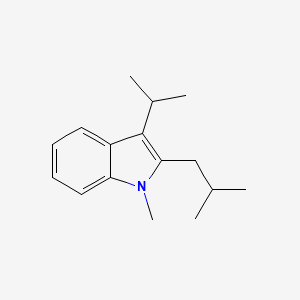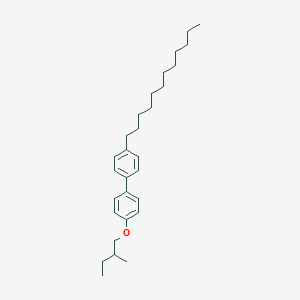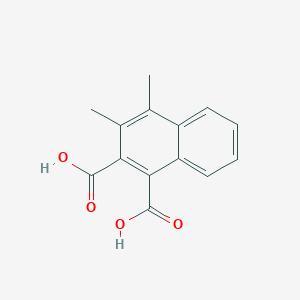
3,4-Dimethylnaphthalene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylnaphthalene-1,2-dicarboxylic acid: is an organic compound belonging to the class of dicarboxylic acids It features a naphthalene ring substituted with two methyl groups at the 3 and 4 positions and two carboxylic acid groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid typically involves the following steps:
Naphthalene Derivatization: Starting with naphthalene, methylation is carried out to introduce methyl groups at the 3 and 4 positions. This can be achieved using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: The methylated naphthalene is then subjected to oxidation to introduce carboxylic acid groups at the 1 and 2 positions. This can be done using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation Products: Quinones, carboxylated derivatives
Reduction Products: Alcohols
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of aromatic dicarboxylic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals and therapeutic agents. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its dicarboxylic acid groups make it suitable for polymerization reactions.
Mechanism of Action
The mechanism of action of 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid depends on its specific application. In general, the carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring can engage in π-π interactions, further affecting its behavior in various environments.
Comparison with Similar Compounds
Naphthalene-1,2-dicarboxylic acid: Lacks the methyl groups at the 3 and 4 positions.
3,4-Dimethylnaphthalene: Lacks the carboxylic acid groups.
Phthalic acid: A simpler aromatic dicarboxylic acid with carboxylic groups at the 1 and 2 positions but without methyl groups.
Uniqueness: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid is unique due to the presence of both methyl groups and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
112124-71-7 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3,4-dimethylnaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-7-8(2)11(13(15)16)12(14(17)18)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
WTDBQJMMOXGIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


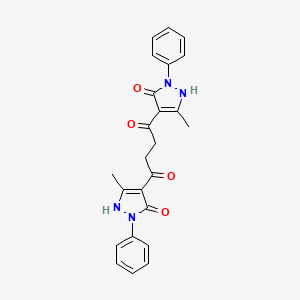
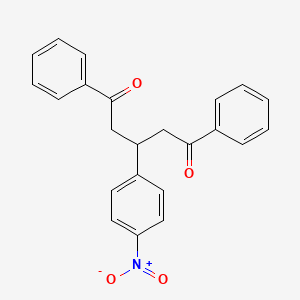

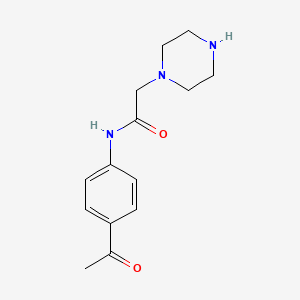
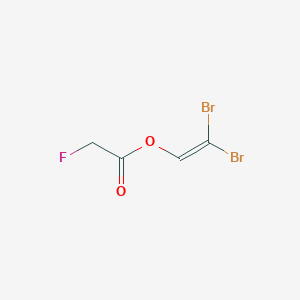
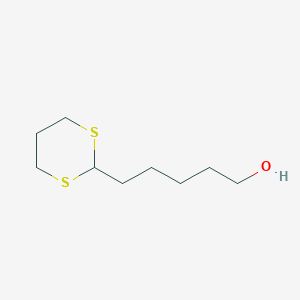
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)

